molecular formula C15H15ClN4O2S B6800974 N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6800974
M. Wt: 350.8 g/mol
InChI Key: TZELVJVQPQKXEH-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chlorophenyl group, and an azabicyclo octane structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c16-10-3-1-2-9(6-10)13-17-14(23-19-13)18-15(21)20-11-4-5-12(20)8-22-7-11/h1-3,6,11-12H,4-5,7-8H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZELVJVQPQKXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NC3=NC(=NS3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the cyclization of appropriate precursors under specific conditions. The azabicyclo octane structure can be introduced via enantioselective construction methods, which ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of scalable reaction conditions, such as high-pressure reactors and continuous flow systems, to ensure consistent and efficient production. The choice of solvents, catalysts, and purification methods are also crucial in the industrial synthesis to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups, such as thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution on the chlorophenyl group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring and azabicyclo octane structure are believed to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a thiadiazole ring, chlorophenyl group, and azabicyclo octane structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable target for research and development in various fields.

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